Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 857539-88-9
VCID: VC17873369
InChI: InChI=1S/C18H13NO4/c1-23-18(20)15-10-5-11-16(19(21)22)17(15)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3
SMILES:
Molecular Formula: C18H13NO4
Molecular Weight: 307.3 g/mol

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate

CAS No.: 857539-88-9

Cat. No.: VC17873369

Molecular Formula: C18H13NO4

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate - 857539-88-9

Specification

CAS No. 857539-88-9
Molecular Formula C18H13NO4
Molecular Weight 307.3 g/mol
IUPAC Name methyl 2-naphthalen-1-yl-3-nitrobenzoate
Standard InChI InChI=1S/C18H13NO4/c1-23-18(20)15-10-5-11-16(19(21)22)17(15)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3
Standard InChI Key VIDQTBCYGODWBV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32

Introduction

Synthesis and Applications

The synthesis of Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate would likely involve the reaction of naphthalen-1-yl derivatives with 3-nitrobenzoic acid or its esters. This process might involve esterification reactions or coupling reactions facilitated by catalysts.

Similar compounds, such as methyl 2-methyl-3-nitrobenzoate, are used in the synthesis of various organic compounds, including indoles and isoquinolines . These applications suggest that Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate could be useful in synthesizing complex organic molecules, potentially with applications in pharmaceuticals or materials science.

Research Findings and Potential Uses

While specific research findings on Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate are not available, its structural components suggest potential uses in organic synthesis. The naphthalene ring can contribute to the compound's stability and reactivity, while the nitro group can facilitate further chemical transformations.

Potential UseDescription
Organic SynthesisCould be used as an intermediate in synthesizing complex organic molecules, such as indoles or isoquinolines.
Pharmaceutical ApplicationsMight be involved in the synthesis of pharmaceutical compounds, given the importance of similar nitrobenzoates in drug synthesis.
Materials ScienceCould potentially be used in the development of new materials with specific optical or electrical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator